(2E)-3-(4-bromophenyl)-2-(4-{3-oxo-3H-benzo[f]chromen-2-yl}-1,3-thiazol-2-yl)prop-2-enenitrile
Description
This compound features a bromophenyl group, a thiazole ring substituted with a benzo[f]chromen-3-one moiety, and an acrylonitrile group in the E-configuration. The benzo[f]chromen-3-one core is a fused coumarin derivative, a structural motif known for diverse bioactivities, including enzyme inhibition and anticancer effects . The acrylonitrile group contributes to planarity and conjugation, stabilizing the molecule’s configuration .
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13BrN2O2S/c26-18-8-5-15(6-9-18)11-17(13-27)24-28-22(14-31-24)21-12-20-19-4-2-1-3-16(19)7-10-23(20)30-25(21)29/h1-12,14H/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQRUECPWPXPKD-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)C(=CC5=CC=C(C=C5)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)/C(=C/C5=CC=C(C=C5)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromophenyl)-2-(4-{3-oxo-3H-benzo[f]chromen-2-yl}-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound under controlled conditions.
Synthesis of the benzochromenyl intermediate: This involves the cyclization of appropriate precursors to form the benzochromenyl structure.
Formation of the thiazolyl intermediate: This step involves the synthesis of the thiazole ring through cyclization reactions.
Coupling reactions: The final step involves coupling the intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-bromophenyl)-2-(4-{3-oxo-3H-benzo[f]chromen-2-yl}-1,3-thiazol-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2E)-3-(4-bromophenyl)-2-(4-{3-oxo-3H-benzo[f]chromen-2-yl}-1,3-thiazol-2-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-bromophenyl)-2-(4-{3-oxo-3H-benzo[f]chromen-2-yl}-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of acrylonitrile-thiazole-chromenone hybrids. Below is a detailed comparison with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
Dichlorophenyl substitution () introduces steric and electronic effects, which may alter binding kinetics but reduce aqueous solubility .
Chromenone Modifications: The benzo[f]chromen-3-one moiety () offers extended aromaticity compared to simpler coumarins (), possibly improving intercalation with biomolecules like DNA or enzymes . 6-Bromo substitution on the chromenone ring () may further stabilize π-π interactions in biological systems .
Heterocyclic Variations: Thiazole rings (common in all compounds) contribute to π-stacking and hydrogen bonding, critical for interactions with proteins or nucleic acids .
Polar Functional Groups :
- The ethoxy group in improves solubility but may reduce membrane permeability compared to halogenated analogs .
- Acrylonitrile’s nitrile group enhances planarity and rigidity, likely stabilizing the bioactive conformation .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Increased halogenation (e.g., bromine) correlates with higher lipophilicity and potency in coumarin derivatives (), suggesting the title compound may exhibit stronger bioactivity than its chloro analog .
- Polar substituents (e.g., ethoxy in ) balance solubility and activity but may require optimization for specific applications .
- Therapeutic Potential: The benzo[f]chromen-3-one-thiazole scaffold shows promise in anticancer research, particularly in targeting ferroptosis () or cytochrome P450 enzymes () . The bromine atom’s heavy atom effect could also facilitate crystallographic studies (e.g., via SHELX programs, ) to elucidate binding modes .
Synthetic Considerations :
- Halogenation patterns and heterocyclic coupling (e.g., thiazole vs. pyrazole) require precise control during synthesis to maintain stereochemical integrity .
Biological Activity
The compound (2E)-3-(4-bromophenyl)-2-(4-{3-oxo-3H-benzo[f]chromen-2-yl}-1,3-thiazol-2-yl)prop-2-enenitrile is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Bromophenyl Intermediate : Bromination of a phenyl compound.
- Synthesis of Benzochromenyl Intermediate : Cyclization to form the benzochromenyl structure.
- Formation of Thiazolyl Intermediate : Synthesis of the thiazole ring through cyclization reactions.
- Coupling Reactions : Final coupling under controlled conditions to yield the target compound .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through modulation of apoptotic pathways. For example:
- Cell Line Studies : The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed:
- Bacterial Inhibition : Effective against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
The biological effects of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : The compound may bind to various receptors, altering downstream signaling pathways associated with cell growth and apoptosis .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| (2E)-3-(4-bromophenyl)... | Complex | 5 µM | 20 µg/mL |
| Similar Compound A | Similar | 15 µM | 30 µg/mL |
| Similar Compound B | Similar | 10 µM | 25 µg/mL |
This table illustrates that (2E)-3-(4-bromophenyl)... exhibits superior activity compared to its analogs.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : Another study reported that the compound effectively inhibited biofilm formation in pathogenic bacteria, which is crucial for developing new antimicrobial therapies .
Q & A
Basic: What synthetic strategies are commonly employed to prepare (2E)-3-(4-bromophenyl)-2-(4-{3-oxo-3H-benzo[f]chromen-2-yl}-1,3-thiazol-2-yl)prop-2-enenitrile?
Answer:
The synthesis typically involves multi-step strategies:
- Thiazole ring formation : The 1,3-thiazole moiety is constructed via Hantzsch thiazole synthesis, reacting α-bromo ketones with thiourea derivatives. For example, coupling 4-(3-oxo-3H-benzo[f]chromen-2-yl)thiazole-2-carbaldehyde with a brominated precursor (e.g., 4-bromophenylacetonitrile) under basic conditions .
- Knoevenagel condensation : The (2E)-prop-2-enenitrile group is introduced via condensation of aldehydes with active methylene compounds (e.g., malononitrile derivatives), using catalysts like piperidine or ammonium acetate .
- Cross-coupling reactions : Palladium-catalyzed Suzuki or Heck couplings may link aromatic subunits, ensuring regioselectivity in the bromophenyl and chromenone moieties .
Advanced: How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic data?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Determines absolute configuration and confirms the (2E)-stereochemistry of the propenenitrile group. For example, SCXRD analysis in related bromophenyl-thiazole hybrids revealed bond angles (e.g., C=C nitrile torsion angles) critical for validating the E-configuration .
- NMR spectroscopy : - and -NMR combined with 2D techniques (COSY, HSQC) resolve overlapping signals. The coupling constant () between vinyl protons (~16 Hz) confirms the trans (E) geometry .
- DFT calculations : Compare experimental and computed IR/UV-Vis spectra to validate electronic transitions influenced by the chromenone-thiazole conjugation .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Answer:
- Enzyme inhibition assays : Test against kinases or oxidoreductases (e.g., COX-2, EGFR) using fluorescence-based or colorimetric substrates. The chromenone core may intercalate with enzyme active sites .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) quantify affinity, leveraging the bromophenyl group’s hydrophobic interactions .
- Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC values. Structure-activity relationships (SAR) can be derived by comparing analogues .
Advanced: How do computational methods aid in predicting the compound’s reactivity and drug-likeness?
Answer:
- Molecular docking : Simulate binding to target proteins (e.g., PARP-1 or tubulin) using AutoDock Vina. The thiazole and chromenone moieties often exhibit π-π stacking with aromatic residues .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration. The nitrile group may enhance metabolic stability but reduce solubility .
- DFT-based reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization. The α,β-unsaturated nitrile is prone to Michael addition .
Basic: What analytical techniques validate purity and stability during synthesis?
Answer:
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity (>95%) and detects degradation products (e.g., hydrolyzed nitrile to amide) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragments (e.g., loss of Br from the bromophenyl group) .
- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition above 200°C suggests suitability for high-temperature reactions .
Advanced: How can contradictions in reported biological data be addressed?
Answer:
- SAR studies : Systematically vary substituents (e.g., replace Br with Cl or modify the chromenone oxo group) to isolate pharmacophoric elements. For example, bromine’s electron-withdrawing effect may enhance receptor binding but reduce solubility .
- Dose-response reevaluation : Re-test conflicting activity data under standardized conditions (e.g., serum-free media to avoid protein binding artifacts) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects, resolving discrepancies between in vitro and in vivo results .
Basic: What safety precautions are critical when handling this nitrile-containing compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of toxic HCN vapors released under acidic/thermal conditions.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure.
- Waste disposal : Neutralize with alkaline hypochlorite before disposal to degrade cyanide byproducts .
Advanced: What mechanistic insights can be gained from studying its photophysical properties?
Answer:
- Time-resolved fluorescence : Measure excited-state lifetimes to assess intramolecular charge transfer (ICT) between the chromenone and thiazole groups.
- Solvatochromism : UV-Vis shifts in polar vs. nonpolar solvents reveal dipole moment changes, indicating potential as a fluorescence probe .
- Theoretical modeling : TD-DFT simulations correlate emission spectra with frontier molecular orbitals (HOMO-LUMO gaps), guiding optoelectronic applications .
Basic: How is regioselectivity achieved in functionalizing the thiazole ring?
Answer:
- Directing groups : Electron-withdrawing substituents (e.g., nitro) at the 4-position of thiazole direct electrophilic substitution to the 5-position.
- Metal-mediated C-H activation : Pd-catalyzed cross-couplings (e.g., Sonogashira) selectively modify the 2- or 4-positions, leveraging the thiazole’s inherent electronic bias .
Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitrile formation), reducing side reactions .
- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) enhance recyclability in cross-couplings, avoiding homogeneous catalyst residues .
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) to maximize yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
